2-Bromopropyl propionate
CAS No.: 24086-77-9
Cat. No.: VC4224528
Molecular Formula: C6H11BrO2
Molecular Weight: 195.056
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24086-77-9 |
|---|---|
| Molecular Formula | C6H11BrO2 |
| Molecular Weight | 195.056 |
| IUPAC Name | 2-bromopropyl propanoate |
| Standard InChI | InChI=1S/C6H11BrO2/c1-3-6(8)9-4-5(2)7/h5H,3-4H2,1-2H3 |
| Standard InChI Key | YCBKTQWFIBVEQP-UHFFFAOYSA-N |
| SMILES | CCC(=O)OCC(C)Br |
Introduction
Chemical Identity and Structural Properties
Molecular and Structural Characteristics
2-Bromopropyl propionate, systematically named propyl 2-bromopropanoate, consists of a propyl ester group linked to a 2-bromopropanoic acid moiety. Its IUPAC name is derived from the propyl chain () and the brominated carboxylic acid () . Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 195.05 g/mol | |
| SMILES Notation | CCC(=O)OCC(C)Br | |
| InChI Key | GDPGCHFFZZXKTQ-UHFFFAOYSA-N | |
| Boiling Point | 203°C (lit.) | |
| Density | 1.7 g/mL at 25°C |
The compound’s bromine atom at the β-position renders it highly reactive toward nucleophiles, while the ester group facilitates participation in transesterification and hydrolysis reactions .
Spectral and Analytical Data
Predicted collision cross-section (CCS) values for 2-bromopropyl propionate, derived from ion mobility spectrometry, are critical for its identification in mass spectrometry workflows :
| Adduct | Predicted CCS (Ų) |
|---|---|
| [M+H]+ | 133.3 |
| [M+Na]+ | 134.3 |
| [M+NH4]+ | 137.4 |
These values aid in distinguishing the compound from structural analogs in complex mixtures .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most common synthetic route involves esterification of 2-bromopropanol with propionic acid under acidic catalysis. For example, sulfuric acid catalyzes the reaction at reflux temperatures, yielding 2-bromopropyl propionate with high purity . Alternative methods include:
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Bromination of Propyl Acrylate: Direct bromination of propyl acrylate using hydrobromic acid () in the presence of peroxides .
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Transesterification: Reacting methyl 2-bromopropanoate with propanol under basic conditions .
Industrial Manufacturing
Industrial production employs continuous-flow reactors to optimize yield and minimize side reactions. A patented method (CN102516046A) describes the synthesis of 2-bromopropanal, a related intermediate, by reacting carbinol with 2-hydroxypropanal and bromine at room temperature . Although this patent focuses on 2-bromopropanal, analogous strategies are adaptable to 2-bromopropyl propionate synthesis.
Chemical Reactivity and Applications
Nucleophilic Substitution Reactions
The bromine atom in 2-bromopropyl propionate undergoes facile substitution with nucleophiles such as hydroxide (), amines, and thiols. For example:
This reactivity is exploited in pharmaceutical synthesis to introduce propionate moieties into target molecules .
Elimination and Oxidation Pathways
Under basic conditions, 2-bromopropyl propionate undergoes β-elimination to form propene and propionic acid:
Oxidation with potassium permanganate () yields carboxylic acids, while reduction with lithium aluminum hydride () produces alcohols .
Industrial and Pharmaceutical Applications
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Agrochemicals: Serves as a precursor to herbicides (e.g., quizalofop-ethyl) and fungicides (e.g., metalaxyl) .
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Pharmaceuticals: Used in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and antiviral agents .
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Polymer Chemistry: Acts as a chain-transfer agent in reversible addition-fragmentation chain-transfer (RAFT) polymerization .
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